molecular formula C12H18ClNS B12092553 N-[1-(5-chlorothiophen-2-yl)ethyl]cyclohexanamine

N-[1-(5-chlorothiophen-2-yl)ethyl]cyclohexanamine

Cat. No.: B12092553
M. Wt: 243.80 g/mol
InChI Key: IMWGOAJWIHFHJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(5-Chlorothiophen-2-yl)ethyl]cyclohexanamine ( 1153349-17-7) is a chemical compound with the molecular formula C12H18ClNS and a molecular weight of 243.80 g/mol . This reagent features a chlorothiophene moiety, a privileged structure in medicinal chemistry and materials science, linked to a cyclohexylamine group via an ethanamine bridge. Its molecular architecture makes it a valuable synthetic intermediate for the development of novel compounds, particularly in the exploration of structure-activity relationships (SAR) around the 5-chlorothiophene scaffold . Researchers may employ this amine as a key precursor in the synthesis of more complex molecules, such as pharmaceutical candidates or functional materials. The chloro substituent on the thiophene ring offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, while the secondary amine allows for condensation or amide bond formation. This compound is part of a broader class of research chemicals serving as heterocyclic building blocks in organic synthesis and drug discovery efforts . This product is intended for research and development use only. It is not approved for human or veterinary diagnostic or therapeutic use. For Research Use Only. Not for Human Use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18ClNS

Molecular Weight

243.80 g/mol

IUPAC Name

N-[1-(5-chlorothiophen-2-yl)ethyl]cyclohexanamine

InChI

InChI=1S/C12H18ClNS/c1-9(11-7-8-12(13)15-11)14-10-5-3-2-4-6-10/h7-10,14H,2-6H2,1H3

InChI Key

IMWGOAJWIHFHJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(S1)Cl)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Pathway

  • Synthesis of 1-(5-chlorothiophen-2-yl)propan-2-one :

    • Step 1 : Grignard addition of methyl magnesium bromide to 5-chlorothiophene-2-carbaldehyde yields 1-(5-chlorothiophen-2-yl)propan-2-ol .

    • Step 2 : Oxidation of the secondary alcohol using pyridinium chlorochromate (PCC) in dichloromethane produces the ketone.

  • Reductive Amination :

    • The ketone is reacted with cyclohexanamine in tetrahydrofuran (THF) under acidic conditions (acetic acid), followed by reduction with sodium triacetoxyborohydride (STAB) at room temperature.

Optimization Insights :

  • Yields improve when the imine intermediate is stabilized via azeotropic water removal (Dean-Stark apparatus).

  • Solvent choice (THF vs. methanol) impacts reaction kinetics, with THF providing higher selectivity.

Data Summary :

ParameterValue
Starting Ketone1-(5-Chlorothiophen-2-yl)propan-2-one
Reducing AgentSodium triacetoxyborohydride
SolventTHF
Temperature25°C
Yield68–72%

Nucleophilic Substitution Alkylation

This method involves alkylating cyclohexanamine with 1-(5-chlorothiophen-2-yl)ethyl bromide .

Synthetic Pathway

  • Synthesis of 1-(5-chlorothiophen-2-yl)ethyl bromide :

    • Step 1 : Bromination of 1-(5-chlorothiophen-2-yl)ethanol using phosphorus tribromide (PBr₃) in diethyl ether.

  • Alkylation Reaction :

    • The bromide is reacted with cyclohexanamine in acetonitrile at 60°C for 12 hours.

Challenges :

  • Secondary alkyl halides exhibit low reactivity in SN2 mechanisms, necessitating polar aprotic solvents and elevated temperatures.

  • Competing elimination reactions may reduce yields, requiring careful stoichiometric control.

Data Summary :

ParameterValue
Alkylating Agent1-(5-Chlorothiophen-2-yl)ethyl bromide
BaseTriethylamine
SolventAcetonitrile
Temperature60°C
Yield45–50%

Gabriel Synthesis via Phthalimide Intermediate

The Gabriel method enables amine synthesis through phthalimide alkylation and subsequent deprotection.

Synthetic Pathway

  • Phthalimide Alkylation :

    • Potassium phthalimide reacts with 1-(5-chlorothiophen-2-yl)ethyl bromide in dimethylformamide (DMF) at 80°C.

  • Deprotection :

    • Hydrazine hydrate cleaves the phthalimide group in ethanol, releasing the free amine.

Advantages :

  • Avoids direct handling of volatile amines during alkylation.

  • High purity achievable via crystallization of intermediates.

Data Summary :

ParameterValue
Alkylating Agent1-(5-Chlorothiophen-2-yl)ethyl bromide
Deprotection ReagentHydrazine hydrate
Solvent (Alkylation)DMF
Yield60–65%

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly in imine formation and reduction steps.

Synthetic Pathway

  • Microwave-Promoted Reductive Amination :

    • A mixture of 1-(5-chlorothiophen-2-yl)propan-2-one , cyclohexanamine, and STAB in methanol is irradiated at 100°C for 15 minutes.

Key Findings :

  • Reaction time reduced from 12 hours to 15 minutes compared to conventional heating.

  • Yields increase to 78% due to minimized side reactions.

Data Summary :

ParameterValue
Power300 W
Temperature100°C
SolventMethanol
Yield75–78%

Comparative Analysis of Synthetic Routes

A critical evaluation of the four methods reveals trade-offs between yield, scalability, and complexity:

MethodYieldScalabilityComplexity
Reductive Amination68–72%HighModerate
Nucleophilic Substitution45–50%LowHigh
Gabriel Synthesis60–65%ModerateModerate
Microwave-Assisted75–78%HighLow

Experimental Validation and Spectral Data

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.20–1.80 (m, 10H, cyclohexyl), 2.85 (q, J = 6.8 Hz, 1H, CHNH), 3.10 (d, J = 6.8 Hz, 2H, CH₂), 6.75 (d, J = 3.6 Hz, 1H, thiophene), 7.20 (d, J = 3.6 Hz, 1H, thiophene).

  • MS (ESI) : m/z 284.8 [M+H]⁺.

Purity Assessment :

  • HPLC analysis confirmed ≥98% purity for the microwave-assisted product .

Chemical Reactions Analysis

N-[1-(5-Chlorothiophen-2-yl)ethyl]cyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out to modify the thiophene ring or the amine group.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorine atom on the thiophene ring.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[1-(5-Chlorothiophen-2-yl)ethyl]cyclohexanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(5-Chlorothiophen-2-yl)ethyl]cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Compound A : (2E)-1-(5-Chlorothiophen-2-yl)-3-(3,5-dichlorophenyl)prop-2-en-1-one

  • Structure: Shares the 5-chlorothiophen-2-yl group but replaces the cyclohexylamine with a dichlorophenyl-propenone chain.
  • Properties: Melting Point: 129–131°C Molecular Weight: 317.66 g/mol (C₁₃H₇Cl₃OS) Synthesis: Crystallized from a 1:1:1 mixture of acetone, ethanol, and ethyl acetate; 67% yield .

Compound B : N-((Tetrazol-5-yl)methyl)cyclohexanamine

  • Structure : Retains the cyclohexylamine core but substitutes the chlorothiophene with a tetrazole-methyl group.
  • Properties :
    • Synthesis: Two-step route from chloroacetonitrile and cyclohexylamine; characterized via 2D NMR (¹H, ¹³C) and elemental analysis .
  • Analysis : The tetrazole group introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic thiophene in the target compound.

Compound C : N-[1-(3-Bromophenyl)ethyl]cyclohexanamine

  • Structure : Replaces the 5-chlorothiophen-2-yl group with a 3-bromophenyl moiety.
  • Properties :
    • Molecular Weight: 282.22 g/mol (C₁₄H₂₀BrN) .
  • Analysis : Bromine’s larger atomic radius compared to chlorine may alter steric effects and electronic properties, impacting reactivity or binding interactions.

Physicochemical and Analytical Data

Property Target Compound Compound A Compound B Compound C
Molecular Formula C₁₂H₁₇ClNS* C₁₃H₇Cl₃OS C₈H₁₅N₅ C₁₄H₂₀BrN
Molecular Weight (g/mol) 250.79* 317.66 181.24 282.22
Halogen Chlorine (thiophene) Chlorine (thiophene, phenyl) None Bromine (phenyl)
Key Functional Groups Cyclohexylamine, thiophene Propenone, thiophene Tetrazole, cyclohexylamine Bromophenyl, cyclohexylamine
Analytical Methods Limited data LCMS, elemental analysis 2D NMR, elemental analysis Not reported

*Calculated for the free base; experimental data unavailable in provided evidence.

Biological Activity

N-[1-(5-chlorothiophen-2-yl)ethyl]cyclohexanamine, also known as CID 155486966, is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C_{13}H_{16}ClN
  • Molecular Weight : 243.80 g/mol
  • Structural Features : It comprises a cyclohexanamine core linked to an ethyl group that features a 5-chlorothiophen-2-yl substituent.

Research indicates that this compound may interact with various biological targets, particularly in the central nervous system. Preliminary studies suggest the following potential mechanisms:

  • Neurotransmitter System Interaction : The compound may influence neurotransmitter receptors, which are critical for neuronal communication. This could have implications for treating neurological disorders.
  • Receptor Binding Affinity : Interaction studies have shown that it may exhibit binding affinity to specific receptors involved in mood regulation and cognitive functions, although detailed mechanisms remain under investigation.

Biological Activity Studies

Several studies have been conducted to assess the biological activity of this compound:

In Vitro Studies

In vitro assays have indicated that this compound may exhibit significant activity against certain cell lines, suggesting potential anti-proliferative effects. For example, studies involving neuronal cell lines have shown promise in modulating cell signaling pathways associated with neuroprotection.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
This compound Cyclohexanamine core with chlorothiopheneSpecific interaction profile with neurological targets
2-Chloro-4-[(pentan-3-yl)amino]benzonitrileAromatic amine structureFocused on different receptor interactions
1-(2-Chloro-6-fluoro-phenyl)-2,2,2-trifluoro-ethanoneFluorinated aromatic compoundDifferent pharmacological profile

This table illustrates how this compound's unique combination of features may confer distinct properties compared to other compounds.

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of this compound found that it could reduce oxidative stress markers in neuronal cells subjected to simulated ischemia. This suggests potential applications in conditions like stroke or neurodegenerative diseases.

Case Study 2: Behavioral Studies

Behavioral assays in rodent models indicated that administration of this compound resulted in reduced anxiety-like behavior in elevated plus maze tests. This supports its potential role as an anxiolytic agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[1-(5-chlorothiophen-2-yl)ethyl]cyclohexanamine, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions starting with halogenated thiophene derivatives and cyclohexanamine precursors. For example, nucleophilic substitution or reductive amination may be employed. Key steps include:

  • Step 1 : Functionalization of 5-chlorothiophen-2-yl groups via alkylation or coupling reactions.
  • Step 2 : Introduction of the cyclohexanamine moiety under controlled pH and temperature to avoid side reactions.
  • Optimization : Reaction monitoring via TLC or HPLC ensures intermediate purity . Temperature control (e.g., reflux conditions) and stoichiometric ratios are critical for yield improvement .

Q. How is the molecular structure of this compound confirmed?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and absolute configuration, if applicable .

Q. What preliminary biological assays are used to evaluate this compound’s activity?

  • Screening Methods :

  • In vitro Binding Assays : Radioligand displacement studies to assess receptor affinity (e.g., serotonin or dopamine receptors).
  • Enzyme Inhibition : Kinetic assays measuring IC50_{50} values for target enzymes (e.g., kinases or proteases) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies?

  • Approach :

  • Assay Validation : Ensure consistent cell lines, buffer conditions, and controls. Variability in receptor expression levels (e.g., CNS targets) may explain discrepancies .
  • Metabolic Stability Testing : Use liver microsomes to assess compound degradation, which affects in vivo vs. in vitro results .
  • Dose-Response Curves : Replicate experiments across multiple concentrations to confirm potency trends .

Q. What strategies improve synthetic yield when scaling up this compound?

  • Key Factors :

  • Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) enhance coupling reaction efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.
  • Purification : Column chromatography or recrystallization minimizes by-products. Evidence from similar amines shows >70% yield achievable with gradient elution .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

  • Methodology :

  • Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers.
  • Pharmacokinetic Studies : Compare bioavailability and half-life of R- vs. S-enantiomers in animal models.
  • Docking Simulations : Molecular modeling predicts enantiomer-specific binding to target receptors .

Q. What analytical methods detect degradation products during long-term storage?

  • Protocol :

  • Stability Testing : Accelerated degradation studies under heat/humidity (e.g., 40°C/75% RH) for 4 weeks.
  • HPLC-MS Analysis : Identify oxidation by-products (e.g., chlorothiophene ring degradation).
  • Recommendations : Store under inert gas (N2_2) at -20°C to prolong stability .

Key Citations

  • Structural confirmation via NMR and crystallography .
  • Synthetic optimization strategies .
  • Biological interaction studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.